

Physicochemical Properties of 2,4-Di-tert-butylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Di-tert-butylaniline**

Cat. No.: **B189168**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Di-tert-butylaniline is an organic chemical compound belonging to the class of substituted anilines. Characterized by the presence of two bulky tert-butyl groups on the aniline ring, this compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its sterically hindered nature imparts unique reactivity and physical properties that are of significant interest in organic synthesis and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of **2,4-Di-tert-butylaniline**, complete with experimental protocols for their determination.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of **2,4-Di-tert-butylaniline**.

Property	Value	Reference
IUPAC Name	2,4-di-tert-butylaniline	
CAS Number	2909-84-4	[1]
Molecular Formula	C ₁₄ H ₂₃ N	[1]
Molecular Weight	205.34 g/mol	
Appearance	White to yellow powder, crystals, or liquid	[2]
Melting Point	18.5-19 °C	
Boiling Point	140-141 °C at 13 Torr	
Density	0.9176 g/cm ³ at 25 °C	
pKa	4.11 ± 0.10 (Predicted)	
Solubility	Information not readily available, but expected to be soluble in organic solvents and poorly soluble in water.	
InChI	1S/C14H23N/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,15H2,1-6H3	[2]
InChI Key	PWGOAQYJIYOGBG-UHFFFAOYSA-N	[2]
SMILES	CC(C)(C)c1ccc(N)cc1C(C)(C)C	

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of **2,4-Di-tert-butylaniline** are outlined below. These are standard laboratory procedures applicable to organic compounds.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- Ensure the **2,4-di-tert-butylaniline** sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.[3]
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[4]
- Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.[3]

Boiling Point Determination

The boiling point is determined for liquid samples at a specific pressure.

Apparatus:

- Thiele tube or a small-scale distillation apparatus
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Thermometer
- Heating source (e.g., Bunsen burner or oil bath)
- Stand and clamp

Procedure (Thiele Tube Method):

- Place a few milliliters of liquid **2,4-di-tert-butylaniline** into a small test tube.[\[5\]](#)
- Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[\[6\]](#)
- Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Suspend the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- Heat the side arm of the Thiele tube gently.[\[7\]](#)
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady stream of bubbles is observed, then remove the heat.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[\[7\]](#)

Density Determination

The density of a substance is its mass per unit volume.

Apparatus:

- Analytical balance
- Graduated cylinder or pycnometer
- Spatula or dropper

Procedure (for a liquid sample):

- Accurately weigh a clean and dry graduated cylinder or pycnometer.[\[8\]](#)
- Add a known volume of liquid **2,4-di-tert-butylaniline** to the container.[\[8\]](#)
- Reweigh the container with the sample to determine the mass of the liquid.
- Calculate the density by dividing the mass of the sample by its volume (Density = Mass / Volume).[\[9\]](#)

Procedure (for a solid sample):

- Weigh a sample of solid **2,4-di-tert-butylaniline**.[\[10\]](#)
- Determine the volume of the solid by the displacement method. Fill a graduated cylinder with a non-reactive liquid in which the solid is insoluble (e.g., water, if appropriate) to a known volume.
- Carefully add the weighed solid to the graduated cylinder and record the new volume. The difference in volume is the volume of the solid.[\[10\]](#)
- Calculate the density by dividing the mass of the solid by its volume.[\[10\]](#)

pKa Determination

The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid.

Apparatus:

- pH meter
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong acid (e.g., HCl)
- Analytical balance

Procedure (Potentiometric Titration):

- Accurately weigh a sample of **2,4-di-tert-butylaniline** and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).[11]
- Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution.
- Titrate the amine solution with a standardized solution of a strong acid, adding the acid in small, known increments.
- Record the pH of the solution after each addition of acid.
- Plot a titration curve of pH versus the volume of acid added.
- The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.[12]

Spectral Analysis

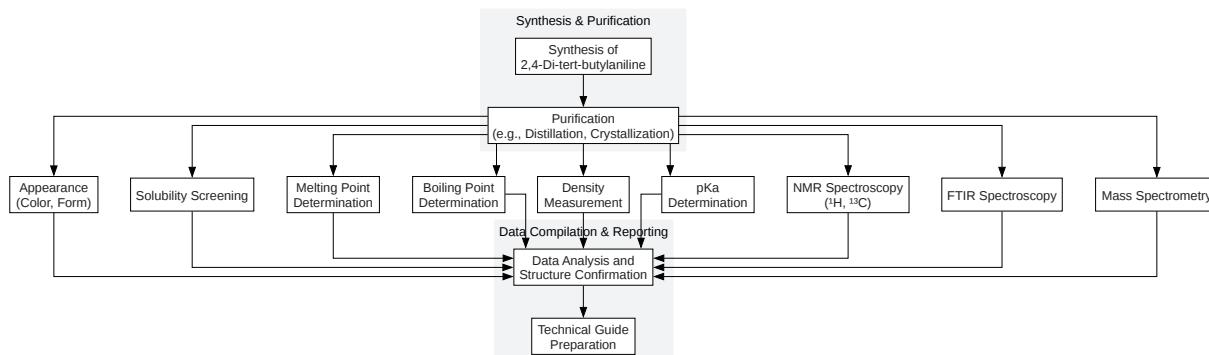
Spectral data is essential for the structural elucidation and confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a small amount of **2,4-di-tert-butylaniline** in a deuterated solvent (e.g., CDCl₃).
- Transfer the solution to an NMR tube.

- Acquire ^1H and ^{13}C NMR spectra using an NMR spectrometer.
- The chemical shifts, integration, and splitting patterns of the peaks provide detailed information about the molecular structure.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy:


- Obtain a background spectrum of the empty sample holder.
- Place a small amount of the sample (as a thin film for a liquid or mixed with KBr to form a pellet for a solid) in the FTIR spectrometer.
- Acquire the infrared spectrum.
- The absorption bands in the spectrum correspond to the vibrational frequencies of the functional groups present in the molecule.[14]

Mass Spectrometry (MS):

- Introduce a small amount of the sample into the mass spectrometer.
- Ionize the sample using an appropriate method (e.g., Electron Ionization - EI).
- The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z).
- The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and fragmentation patterns that can aid in structural determination.

Visualizations

The following diagram illustrates a general workflow for the physicochemical characterization of an organic compound like **2,4-Di-tert-butylaniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

This guide provides a foundational understanding of the physicochemical properties of **2,4-di-tert-butylaniline** and the standard methods for their determination. This information is crucial for researchers and professionals engaged in the synthesis, development, and application of this and related chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. youtube.com [youtube.com]
- 3. byjus.com [byjus.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. byjus.com [byjus.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. wjec.co.uk [wjec.co.uk]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physicochemical Properties of 2,4-Di-tert-butylaniline: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189168#physicochemical-properties-of-2-4-di-tert-butylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com